
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the reaction of hexylamine with 2-methyl-3-pyrazolecarboxylic acid, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles (e.g., amines or thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1H-Pyrazole: A simple pyrazole derivative with similar structural features.
2-Methyl-1H-pyrazole: Another pyrazole derivative with a methyl group at the 2-position.
N-Hexyl-1H-pyrazole: A pyrazole derivative with a hexyl group at the nitrogen atom.
Uniqueness
N-Hexyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
63127-96-8 |
|---|---|
分子式 |
C14H25N3O |
分子量 |
251.37 g/mol |
IUPAC 名称 |
N-hexyl-2-methyl-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C14H25N3O/c1-5-6-7-8-10-17(14(18)12(2)3)13-9-11-16(4)15-13/h9,11-12H,5-8,10H2,1-4H3 |
InChI 键 |
ZLXAYHKJTIWRAG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN(C1=NN(C=C1)C)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



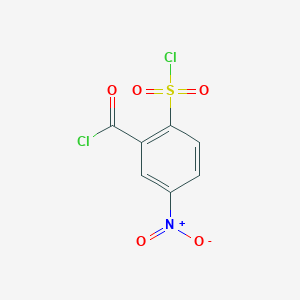
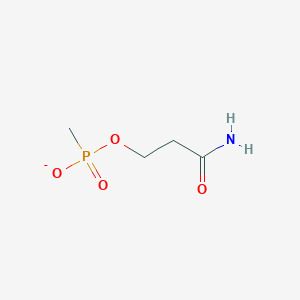
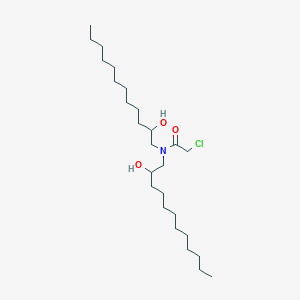
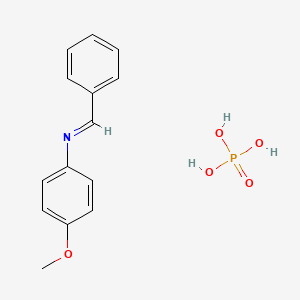
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
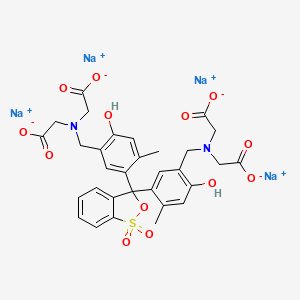
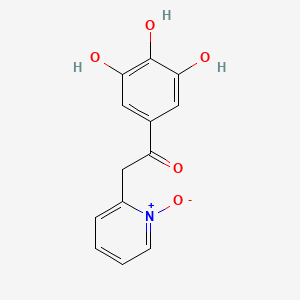
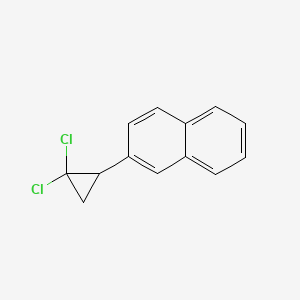
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
